
(5-(Furan-2-yl)isoxazol-3-yl)(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It contains a furan ring (a five-membered ring with four carbon atoms and one oxygen atom), an isoxazole ring (a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom), a thiadiazole ring (a five-membered ring with two carbon atoms, two nitrogen atoms, and one sulfur atom), and a piperidine ring (a six-membered ring with five carbon atoms and one nitrogen atom). The exact structure would need to be confirmed with spectral data or crystallography .Scientific Research Applications
Synthesis of Bioactive Compounds
Research conducted by Abdel Hafez, Ahmed, and Haggag (2001) described the synthesis of potentially bioactive compounds from visnaginone, which involved reactions with various aromatic aldehydes and hydrazine hydrate to yield derivatives including pyrazoline and isoxazoline derivatives, highlighting the versatility of furan-based compounds in the synthesis of various bioactive molecules (O. M. Abdel Hafez, K. Ahmed, & E. Haggag, 2001).
Biological Evaluation and Docking Studies
Ravula, Babu, Manich, and others (2016) reported on the microwave-assisted synthesis, biological evaluation, and docking studies of novel pyrazoline derivatives, which included compounds with furan moieties. These derivatives showed significant in vivo anti-inflammatory and in vitro antibacterial activity, demonstrating the potential of furan-based compounds in pharmaceutical applications (P. Ravula, V. Babu, P. Manich, et al., 2016).
Antiproliferative Activity
Prasad et al. (2018) synthesized a novel heterocycle containing a benzisoxazole ring and evaluated its antiproliferative activity. This work underscores the importance of furan and isoxazole derivatives in the development of new therapeutic agents (S. Benaka Prasad, C. Anandakumar, A. Raghu, et al., 2018).
Antimicrobial Activities
Başoğlu, Yolal, Demirci, et al. (2013) synthesized azole derivatives starting from furan-2-carbohydrazide and evaluated their antimicrobial activities. This study contributes to the understanding of the potential use of furan derivatives in antimicrobial drug development (Serap Başoğlu, Meltem Yolal, S. Demirci, et al., 2013).
Antitumor Activities
Zhi-qian (2015) discussed the synthesis of novel quinazoline derivatives based on the HER_2 receptor, showing promising antitumor activities. Furan-2-yl compounds were highlighted as key components in these derivatives, indicating their role in anticancer drug synthesis (Cai Zhi-qian, 2015).
Corrosion Inhibition
Singaravelu, Bhadusha, and Dharmalingam (2022) investigated the use of organic inhibitors, including furan derivatives, for corrosion inhibition of mild steel. This study illustrates the applicability of such compounds in material science, particularly in corrosion prevention (P. Singaravelu, N. Bhadusha, & V. Dharmalingam, 2022).
Molecular Aggregation Studies
Matwijczuk, Kluczyk, Górecki, et al. (2016) conducted spectroscopic studies on thiadiazol-benzene derivatives, revealing insights into molecular aggregation processes. This research adds to the knowledge of how furan and thiadiazol derivatives interact at the molecular level (A. Matwijczuk, Dariusz Kluczyk, A. Górecki, et al., 2016).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
[5-(furan-2-yl)-1,2-oxazol-3-yl]-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3S/c1-10-17-18-15(24-10)11-4-6-20(7-5-11)16(21)12-9-14(23-19-12)13-3-2-8-22-13/h2-3,8-9,11H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEYWACGFIDLXTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)C2CCN(CC2)C(=O)C3=NOC(=C3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
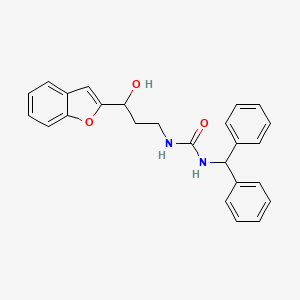
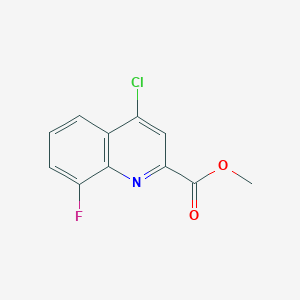
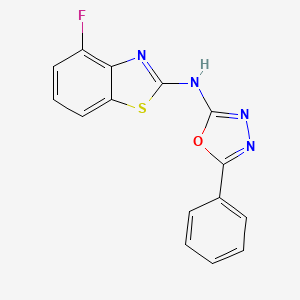

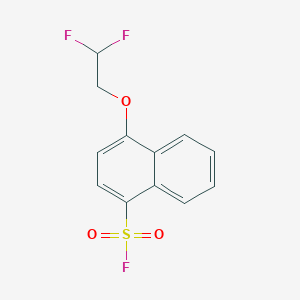
![Ethyl 2-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]acetate](/img/structure/B2430520.png)

![N1-([2,3'-bifuran]-5-ylmethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide](/img/structure/B2430525.png)
![3-Methyl-5-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]sulfonyl-1,3-benzoxazol-2-one](/img/structure/B2430526.png)
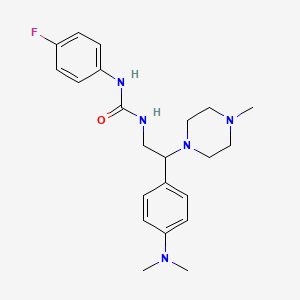

![4-Bromo-1-[(2-ethyl-4-methylimidazolyl)sulfonyl]-2,5-dimethoxybenzene](/img/structure/B2430530.png)
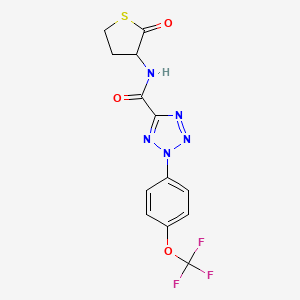
![2-amino-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-4-(2,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2430534.png)
